N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4OS/c1-12-21-16(15-8-4-5-9-20-15)10-18(22-12)25-11-17(24)23-14-7-3-2-6-13(14)19/h2-10H,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISYHNVYLJSSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=CC=C2Br)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized through a condensation reaction between 2-methyl-6-(pyridin-2-yl)pyrimidine and appropriate reagents.
Thioacetamide Linkage Formation: The intermediate is then reacted with thioacetic acid or its derivatives under controlled conditions to form the thioacetamide linkage.
Bromophenyl Substitution: Finally, the bromophenyl group is introduced through a substitution reaction, often using a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The 2-bromophenyl moiety undergoes SNAr reactions under basic or transition-metal-catalyzed conditions. Key examples include:
Mechanistic Insight : The electron-withdrawing acetamide group ortho to the bromine enhances electrophilicity, facilitating Pd-catalyzed cross-couplings . Steric hindrance from the pyrimidine-thioether system may limit yields compared to simpler aryl bromides .
Thioether Oxidation
The thioether (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT, 12 h | Sulfoxide (major) | 85% | |
| H₂O₂/AcOH | Reflux, 6 h | Sulfone | 92% |
Applications : Sulfoxides exhibit altered pharmacokinetics (e.g., increased solubility), while sulfones are explored as protease inhibitors . Control of stoichiometry (1 eq. mCPBA for sulfoxide; 2 eq. for sulfone) is critical.
Acetamide Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis or substitution:
Structural Impact : Hydrolysis to the carboxylic acid enhances hydrogen-bonding capacity, potentially improving target binding in medicinal applications .
Pyrimidine Ring Modifications
The 2-methyl-6-(pyridin-2-yl)pyrimidine core participates in electrophilic substitutions and cycloadditions:
Challenges : Electron-deficient pyrimidine rings require strong electrophiles for substitution. Steric protection from the 2-methyl and 6-pyridinyl groups directs reactivity to the C5 position .
Metal Coordination and Chelation
The pyridinyl and pyrimidine nitrogen atoms enable metal complexation:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 2 h | Square-planar Cu(II) complex | Antimicrobial studies | |
| Pd(OAc)₂ | DMF, 100°C, 12 h | Palladacycle | Catalytic C–H activation |
Stoichiometry : Typically forms 1:1 (M:L) complexes, confirmed by Job’s plot analysis. Chelation enhances stability against metabolic degradation .
Photochemical and Thermal Degradation
Stability studies under stress conditions:
| Condition | Degradation Pathway | Major Degradants | Half-Life (25°C) | Source |
|---|---|---|---|---|
| UV Light (254 nm) | C–S bond cleavage | Pyrimidine-thiol and bromophenyl ketone | 48 h | |
| Heat (80°C, pH 7.4) | Hydrolysis of acetamide | Carboxylic acid and 2-bromoaniline | 120 h |
Storage Recommendations : Protect from light and moisture; stable ≤−20°C for >6 months.
Biological Activation via Reductive Debromination
In vivo metabolism studies (rat liver microsomes):
| Enzyme System | Metabolite | Activity Change vs Parent | Source |
|---|---|---|---|
| CYP3A4 | De-brominated aryl derivative | 3× higher COX-2 inhibition | |
| Glutathione S-transferase | Glutathione adduct | Reduced hepatotoxicity |
Implications : Debromination enhances solubility but may alter target specificity .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound is studied for its potential as an inhibitor of specific enzymes and receptors, particularly in the context of cancer therapy. Its structural similarity to known kinase inhibitors suggests that it may interact with similar targets in cellular pathways, making it a candidate for further investigation in oncology.
Case Study:
A study investigated the effects of N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide on cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Biological Studies
Mechanism of Action:
Research has shown that this compound may modulate various biological processes through its interaction with cellular targets. It is believed to affect signaling pathways associated with cell growth and survival, which are critical in cancer progression.
Experimental Findings:
In vitro assays demonstrated that this compound significantly altered the expression levels of key proteins involved in apoptosis and cell cycle regulation .
Material Science
Synthesis of Advanced Materials:
The compound's unique chemical properties allow it to be utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and material design.
Data Table: Applications in Material Science
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for creating functionalized polymers. |
| Nanomaterial Development | Forms complexes that enhance the properties of nanomaterials. |
| Catalysis | Acts as a ligand in metal-catalyzed reactions. |
Structural Analysis
Crystallography Insights:
The crystal structure of this compound reveals important information about its molecular interactions and stability. The dihedral angles between different moieties indicate potential sites for further functionalization .
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)
Structural Differences :
- Substituent : 3,4-Dimethoxyphenyl vs. 2-bromophenyl.
- Electronic Effects : Methoxy groups are electron-donating, enhancing resonance stabilization, while bromine is electron-withdrawing, increasing electrophilicity.
Pharmacological Findings :
Theoretical Comparison :
- The bromophenyl analog’s higher lipophilicity (logP increased by ~1.5 units due to bromine) may enhance blood-brain barrier permeability but reduce aqueous solubility.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Structural Differences :
- Core Structure: Pyrimidine with a phenylaminomethyl group vs. thioacetamide-linked pyrimidine.
- Substituents : Fluorine (electron-withdrawing) at the ortho position vs. bromine.
Key Findings :
- Conformational Effects : Intramolecular hydrogen bonding and dihedral angles between substituents influence molecular rigidity and target interactions .
- Biological Activity : Fluorinated analogs in this class showed antibacterial and antifungal properties, suggesting substituent-dependent mechanisms .
Comparison :
- The bromophenyl analog’s thioacetamide linkage may enhance redox stability over amine-linked structures.
General Thioacetamide Derivatives
Activity Correlations :
- Substituent Position : Ortho-substituted aryl groups (e.g., 2-bromo, 2-fluoro) often enhance target selectivity due to restricted rotation and optimized van der Waals interactions.
- Thioether Linkage : Improves metabolic stability compared to oxygen ethers, as seen in Epirimil’s in vivo efficacy .
Data Table: Structural and Pharmacological Comparison
Biological Activity
N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including molecular docking analyses, in vitro assays, and structure-activity relationship (SAR) investigations.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a bromophenyl group and a pyrimidine derivative with a thioacetamide linkage. The molecular formula is C15H15BrN4OS, with a molecular weight of approximately 364.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H15BrN4OS |
| Molecular Weight | 364.27 g/mol |
| LogP | 3.40 |
| Density | 1.434 g/cm³ |
| Melting Point | Not available |
1. Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyridine rings have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
In a study evaluating various acetamide derivatives, it was found that compounds similar to this compound displayed effective antibacterial activity, surpassing standard antibiotics like cefadroxil at specific concentrations .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays against different cancer cell lines. Notably, compounds containing pyrimidine and phenyl groups have been investigated for their efficacy against breast cancer cell lines such as MCF7.
A study utilizing the Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited significant cytotoxicity against MCF7 cells, with IC50 values lower than those of conventional chemotherapeutics like doxorubicin . The proposed mechanism of action includes the induction of apoptosis and inhibition of cell proliferation.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound can effectively bind to active sites within these proteins, potentially inhibiting their function.
For example, docking simulations have revealed that the compound interacts favorably with targets associated with cancer cell survival pathways, indicating its potential as a therapeutic agent .
Case Studies
Several case studies highlight the compound's biological activity:
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various acetamide derivatives, including this compound. Results showed that this compound exhibited superior activity against specific bacterial strains compared to standard treatments.
- Cytotoxicity Against Cancer Cells : In vitro tests on MCF7 breast cancer cells demonstrated that the compound induced significant cytotoxic effects, with mechanisms involving apoptosis confirmed through flow cytometry analyses.
Q & A
Q. How can researchers optimize synthetic routes for this compound while minimizing byproduct formation?
Methodological Answer: Focus on stepwise functionalization of the pyrimidine core. For example, introduce the thioacetamide group via nucleophilic substitution under inert atmosphere (e.g., N₂) using catalysts like DCC (dicyclohexylcarbodiimide) to enhance coupling efficiency. Monitor reaction progress via HPLC-MS to detect intermediates and adjust stoichiometry of 2-bromophenyl precursors to reduce halogenated byproducts .
Q. What experimental strategies are recommended for structural confirmation of this compound?
Methodological Answer: Combine X-ray crystallography (for absolute configuration) with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For crystallography, grow single crystals via slow evaporation in DCM/hexane mixtures. Note intramolecular hydrogen bonds (e.g., N–H⋯N) that stabilize the pyrimidine ring, as observed in related N-(2-fluorophenyl)pyrimidine derivatives .
Q. How should researchers assess solubility and stability in preclinical studies?
Methodological Answer: Use shake-flask method with PBS (pH 7.4) and DMSO as co-solvent. Calculate partition coefficient (logP) via HPLC retention times and compare with computational models (e.g., XlogP ~2.6, as in structurally similar bromophenyl acetamides ). For stability, conduct accelerated degradation studies under UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS.
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer: Perform metabolite profiling using liver microsomes to identify active/inactive derivatives. For instance, fluorinated pyrimidine analogs show altered metabolic stability due to C–H⋯π interactions in crystal structures, which may reduce hepatic clearance . Validate findings with pharmacokinetic (PK) studies in rodent models, correlating plasma concentrations with efficacy.
Q. What computational approaches are suitable for predicting binding modes to target proteins?
Methodological Answer: Use molecular docking (AutoDock Vina) with homology-modeled receptors based on pyrimidine-binding enzymes (e.g., dihydrofolate reductase). Parameterize the thioacetamide group’s sulfur atom for polar interactions. Validate predictions via mutagenesis studies targeting residues within 4 Å of the pyridin-2-yl group .
Q. How do steric and electronic effects of the 2-bromophenyl group influence SAR?
Methodological Answer: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or bulky (e.g., -CF₃) substituents. Compare activity via IC₅₀ assays. The bromine atom’s steric bulk may hinder rotation (5 rotatable bonds in similar compounds ), affecting binding pocket accessibility. Use QSAR models incorporating Hammett constants (σ) to quantify electronic effects.
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous environments?
Methodological Answer: Avoid prolonged exposure to moisture due to potential hydrolysis of the acetamide group. Use glove boxes with <10% humidity for weighing. Store at 2–8°C under argon, as recommended for bromophenyl acetamides with comparable hydrolytic sensitivity .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in crystallinity?
Methodological Answer: Characterize polymorphs via PXRD and DSC. For example, related pyrimidine derivatives exhibit conformational flexibility (dihedral angles ~12° between aryl rings ), leading to varied crystal packing. Optimize recrystallization solvents (e.g., ethyl acetate vs. acetonitrile) to isolate thermodynamically stable forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
